molecular formula C21H24N6O B5220212 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(phenylacetyl)-1-piperazinyl]pyridazine

3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(phenylacetyl)-1-piperazinyl]pyridazine

Cat. No. B5220212
M. Wt: 376.5 g/mol
InChI Key: FLAUVHRTXPGQDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of novel derivatives similar to the compound involves accessible pathways combining pyrazolyl-pyridazine moieties with various heterocyclic rings. For example, a series of novel 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3(2H)-one derivatives were synthesized, demonstrating the versatility of this chemical scaffold in producing compounds with pronounced biological activities, such as plant growth stimulant activity (Yengoyan et al., 2018).

Molecular Structure Analysis

The molecular structure of these compounds, characterized by the combination of pyrazole and pyridazine rings, allows for various tautomeric structures and alkylation positions. This structural versatility is crucial for the biological activity and chemical reactivity of the compound and its derivatives. The synthesis and preliminary biological evaluation of these derivatives highlight their potential utility in various fields (Yengoyan et al., 2018).

Chemical Reactions and Properties

Derivatives of this compound class have been synthesized to explore their chemical reactivity and potential as bioactive molecules. For instance, compounds with the pyrazolo[5,1-c]triazines and isoxazolo[3,4-d]pyridazine scaffolds, containing the benzofuran moiety, were synthesized to investigate their chemical properties and potential biological activities (Abdelhamid et al., 2012).

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if it’s a pharmaceutical, the mechanism of action would describe how it interacts with biological systems to produce its therapeutic effects. Without more information, it’s difficult to speculate on the mechanism of action .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For example, many nitrogen-rich compounds are potentially explosive. Therefore, appropriate safety precautions should be taken when handling such compounds .

Future Directions

The future directions for research on this compound would depend on its intended use. For example, if it’s a potential pharmaceutical, future research could focus on testing its efficacy and safety in preclinical and clinical trials .

properties

IUPAC Name

1-[4-[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]-2-phenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N6O/c1-16-14-17(2)27(24-16)20-9-8-19(22-23-20)25-10-12-26(13-11-25)21(28)15-18-6-4-3-5-7-18/h3-9,14H,10-13,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLAUVHRTXPGQDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NN=C(C=C2)N3CCN(CC3)C(=O)CC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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